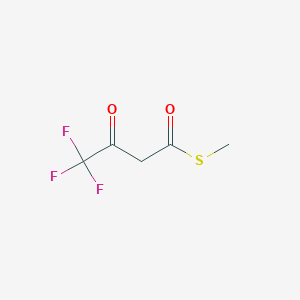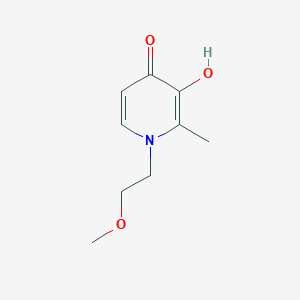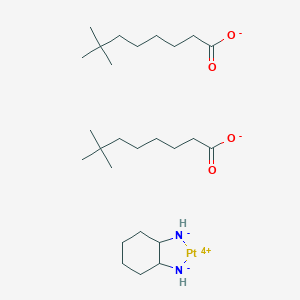
L-Nddp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Nddp, also known as L-N6-(1-Iminoethyl)lysine, is a synthetic compound that has been investigated for its potential therapeutic applications. It belongs to the class of nitric oxide synthase (NOS) inhibitors, which are known to regulate the production of nitric oxide (NO) in the body.
Mecanismo De Acción
L-Nddp inhibits the activity of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which in turn reduces the levels of reactive nitrogen species (RNS) and oxidative stress in the body. The reduction in RNS and oxidative stress has been associated with a decrease in inflammation and other disease-related processes.
Efectos Bioquímicos Y Fisiológicos
L-Nddp has been shown to have various biochemical and physiological effects, including a decrease in NO production, RNS and oxidative stress levels, and inflammation. It has also been shown to improve cognitive function and reduce neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-Nddp in lab experiments is its ability to selectively inhibit NOS activity, allowing researchers to study the effects of NO production on various biological processes. However, one limitation is the potential for off-target effects, as L-Nddp may also inhibit other enzymes that are not related to NOS.
Direcciones Futuras
There are several future directions for the research on L-Nddp. One area of interest is the development of more selective NOS inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of L-Nddp in various diseases, including cancer, neurodegeneration, and inflammation. Additionally, the development of new methods for the synthesis of L-Nddp and related compounds may also be an area of future research.
Conclusion:
L-Nddp is a synthetic compound that has been investigated for its potential therapeutic applications in various diseases. It inhibits the activity of NOS, resulting in a decrease in NO production and associated biochemical and physiological effects. While there are advantages and limitations to using L-Nddp in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
L-Nddp can be synthesized by reacting lysine with ethyleneimine in the presence of a reducing agent. The reaction results in the formation of L-Nddp(1-Iminoethyl)lysine, which can then be converted to L-Nddp by further reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
L-Nddp has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases associated with excessive NO production. It has been shown to inhibit the activity of NOS, which is responsible for the production of NO. Excessive NO production has been implicated in various diseases, including inflammation, neurodegeneration, and cancer.
Propiedades
Número CAS |
113427-19-3 |
|---|---|
Nombre del producto |
L-Nddp |
Fórmula molecular |
C26H50N2O4Pt |
Peso molecular |
649.8 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/2C10H20O2.C6H12N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-8H,1-4H2;/q;;-2;+4/p-2 |
Clave InChI |
ALPHSAWEOKVWID-UHFFFAOYSA-L |
SMILES isomérico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
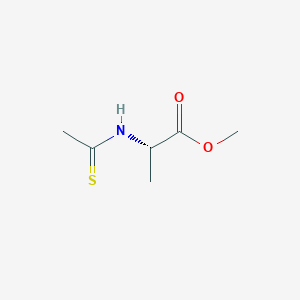
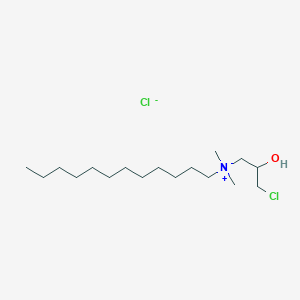
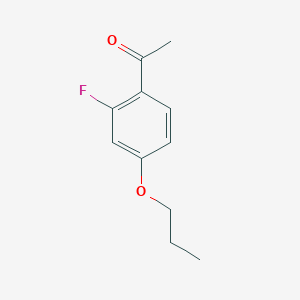
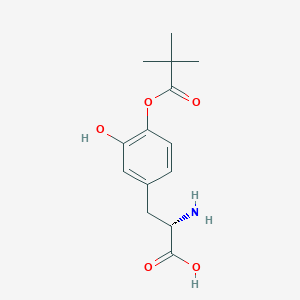
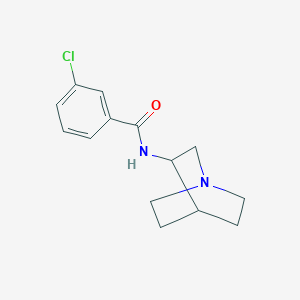
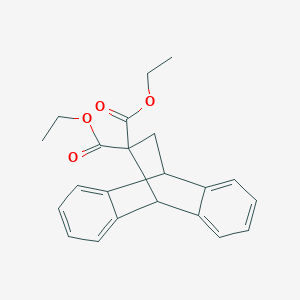
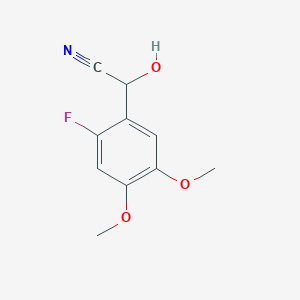
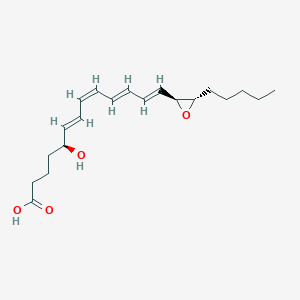
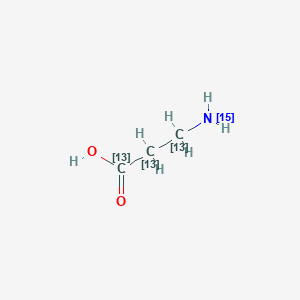
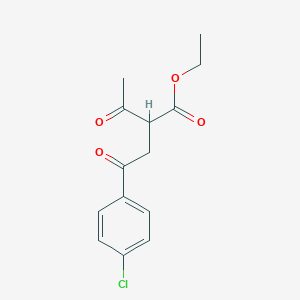
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
